molecular formula C12H21NO5 B13906645 (S)-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid

(S)-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid

Cat. No.: B13906645
M. Wt: 259.30 g/mol
InChI Key: YELZVRAJACICFE-QMMMGPOBSA-N
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Description

(S)-3-Boc-2,2-dimethyloxazolidine-4-acetic acid (CAS 474823-85-3) is a chiral oxazolidine derivative widely used as a building block in asymmetric synthesis and pharmaceutical intermediates. Its structure features a tert-butoxycarbonyl (Boc) protecting group, a dimethyl-substituted oxazolidine ring, and an acetic acid side chain. The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic processes .

Key pharmacological properties (derived from analogs in ) include:

  • Log S (aqueous solubility): -3.2 (moderately soluble)
  • GI absorption: High
  • BBB permeability: Low
  • P-gp substrate: No These properties suggest utility in drug design where controlled solubility and absorption are critical.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

2-[(4S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-4-yl]acetic acid

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-8(6-9(14)15)7-17-12(13,4)5/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1

InChI Key

YELZVRAJACICFE-QMMMGPOBSA-N

Isomeric SMILES

CC1(N([C@H](CO1)CC(=O)O)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(N(C(CO1)CC(=O)O)C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid typically involves the following steps:

    Formation of the Oxazolidine Ring: The oxazolidine ring is formed by the reaction of an amino alcohol with a carbonyl compound under acidic conditions.

    Boc Protection: The oxazolidine ring is then protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxazolidinone derivatives, alcohols, and substituted oxazolidines, which are valuable intermediates in further synthetic applications.

Scientific Research Applications

(S)-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc-protected oxazolidine ring can undergo deprotection under acidic conditions, revealing the active oxazolidine moiety, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name CAS Key Structural Features Functional Group Similarity Score Key Properties Applications
(S)-3-Boc-2,2-dimethyloxazolidine-4-acetic acid 474823-85-3 Boc-protected oxazolidine, acetic acid Carboxylic acid Reference Log S: -3.2; High GI absorption Peptide coupling, chiral intermediates
(S)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde 102308-32-7 Boc-protected oxazolidine, aldehyde Aldehyde 0.88 Reactive aldehyde; used in nucleophilic additions Garner’s aldehyde for serine derivatives
(S)-N-Boc-2,2-dimethyloxazolidine-4-carboxylic acid 139009-66-8 Boc-protected oxazolidine, carboxylic acid Carboxylic acid 0.85 Similar acidity to target Intermediate in β-amino acid synthesis
Methyl (S)-3-Boc-2,2-dimethyloxazolidine-4-acetate 205491-14-1 Boc-protected oxazolidine, methyl ester Ester N/A Increased lipophilicity (Log P ~1.5) Prodrug design, ester hydrolysis studies
4-Boc-3-Morpholinecarboxylic acid 212650-43-6 Boc-protected morpholine, carboxylic acid Carboxylic acid 0.90 Six-membered ring; TPSA: 67.8 Ų Conformationally flexible intermediates
(S)-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)acetic acid 99333-54-7 Phenyl-substituted oxazolidine, acetic acid Carboxylic acid N/A Aromatic substitution; Log S: -3.8 Kinase inhibitor scaffolds

Key Differences and Implications

Functional Group Variations
  • Aldehyde vs. Carboxylic Acid (CAS 102308-32-7 vs. 474823-85-3): The aldehyde derivative is pivotal in nucleophilic additions (e.g., forming Schiff bases), while the acetic acid analog is used in amide couplings. The aldehyde’s reactivity necessitates careful handling under inert conditions .
  • Ester Derivative (CAS 205491-14-1): The methyl ester improves membrane permeability due to higher lipophilicity, making it suitable for prodrug strategies. However, it requires enzymatic or acidic hydrolysis to release the active carboxylic acid .
Ring Structure Modifications
  • Morpholine vs. Its higher topological polar surface area (TPSA) may reduce CNS penetration compared to oxazolidines .
Substituent Effects
  • Phenyl Substitution (CAS 99333-54-7): The aromatic group introduces steric bulk and π-π interactions, favoring use in kinase inhibitors. However, its lower solubility (Log S: -3.8) limits bioavailability without formulation adjustments .

Biological Activity

(S)-3-Boc-2,2-dimethyloxazolidine-4-acetic acid is a chiral compound with significant potential in medicinal chemistry and organic synthesis. Its unique oxazolidine structure, characterized by a tert-butoxycarbonyl (Boc) protecting group, allows it to engage in various biological activities, particularly in the context of cancer treatment.

  • Molecular Formula : C₁₂H₂₁NO₅
  • Molecular Weight : 259.3 g/mol
  • CAS Number : 474823-85-3

Biological Activity

Research indicates that this compound exhibits promising biological activity, particularly as an antitumor agent . Here are some key findings regarding its biological interactions and mechanisms:

  • Antitumor Potential :
    • Studies have demonstrated that this compound can modulate biological pathways relevant to cancer progression. It has shown efficacy in influencing signaling pathways that are crucial for tumor growth and metastasis .
  • Enzyme Modulation :
    • The compound interacts with various biological targets, leading to modulation of enzyme activities. Such interactions are vital for understanding its mechanism of action and potential therapeutic applications .
  • Pharmacological Studies :
    • Further pharmacological studies are necessary to elucidate its full therapeutic potential and the specific pathways it influences. The structural properties of this compound facilitate its role as a candidate for drug development .

Case Study 1: Antitumor Activity

A study explored the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation in breast cancer cells, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Enzyme Interaction

Another investigation focused on the compound's ability to interact with specific enzymes involved in metabolic pathways. The findings revealed that it could act as an inhibitor for certain enzymes, thereby affecting metabolic processes linked to cancer cell survival.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityNotes
(S)-CCG-IVCarboxylic acid analogueNMDA receptor agonistShows variations in agonist activity based on substituents .
(S)-Boc-D-AlaAmino acid derivativeAntibacterial propertiesInhibits bacterial protein synthesis .

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